molecular formula C19H20N4OS B3443058 N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B3443058
M. Wt: 352.5 g/mol
InChI Key: VTESIZXDKWENCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide, also known as EMPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioacetamide derivatives and has been found to possess interesting biochemical and physiological properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. This modulation leads to a reduction in neuronal excitability, which can result in anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy, indicating its potential as an anticonvulsant agent. Additionally, it has been found to reduce pain and inflammation in animal models of various inflammatory conditions, suggesting its potential as an analgesic and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide is that it exhibits a relatively low toxicity profile, making it a safer alternative to other compounds that exhibit similar pharmacological effects. However, one limitation of using this compound in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide. One area of interest is the development of new drugs that are based on the structure of this compound and exhibit similar pharmacological effects. Another area of interest is the further elucidation of the mechanism of action of this compound, which could lead to a better understanding of the underlying causes of epilepsy and other neurological disorders. Additionally, more research is needed to determine the optimal dosages and administration routes for this compound in various experimental settings.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-3-14-9-7-8-12-16(14)20-17(24)13-25-19-22-21-18(23(19)2)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESIZXDKWENCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-(2-ethylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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